molecular formula C17H17N3O B15059609 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine

Cat. No.: B15059609
M. Wt: 279.34 g/mol
InChI Key: XWBBRWCBORRXKH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine is a chemical compound of interest in medicinal and organic chemistry research due to its hybrid structure incorporating two privileged scaffolds: a pyrrole ring and a pyrimidine nucleus. The pyrrole heterocycle is a five-membered aromatic ring commonly found in numerous natural products and pharmaceuticals, known for its role in interactions with various biological targets . The pyrimidine ring is a six-membered diazine structure that is a fundamental component in nucleic acids and a wide range of therapeutic agents, particularly in kinase inhibition and anticancer research . The specific molecular architecture of this compound, featuring a benzyloxy substituent on the pyrimidine ring and a 2,5-dimethylpyrrole group, suggests its potential utility as a building block in the synthesis of more complex heterocyclic systems or as a core structure for structure-activity relationship (SAR) studies. Pyrrole-pyrimidine hybrids are investigated for their diverse biological activities, which can include protein kinase inhibition, antibacterial effects, and anticancer properties . Researchers may explore this compound as a precursor or intermediate in developing novel molecules targeting these pathways. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyrimidine

InChI

InChI=1S/C17H17N3O/c1-13-8-9-14(2)20(13)17-18-10-16(11-19-17)21-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

XWBBRWCBORRXKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NC=C(C=N2)OCC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyrimidine ring.

    Attachment of the Dimethylpyrrole Moiety: The dimethylpyrrole moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzyloxy group, resulting in the formation of reduced pyrimidine derivatives or benzyl alcohol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced pyrimidine derivatives, benzyl alcohol.

    Substitution: Various substituted pyrimidine and benzyloxy derivatives.

Scientific Research Applications

5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactivity: Its reactivity can be attributed to the presence of electron-donating and electron-withdrawing groups, which influence its behavior in various chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds exhibit structural similarities based on functional groups and core heterocycles (similarity scores derived from cheminformatics analyses):

CAS Number Compound Name Molecular Formula Key Structural Features Similarity Score
1083329-35-4 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine C₁₇H₁₇N₃O Pyrimidine, benzyloxy, 2,5-dimethylpyrrole N/A
1083329-33-2 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine Not reported Pyridine (vs. pyrimidine), same substituents 0.64
1243204-92-3 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzonitrile C₁₂H₁₁N₃O Benzonitrile, methoxy, 4-methylimidazole 0.64
173530-73-9 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₂N₂O₃ Imidazopyridine, ethyl ester, hydroxy 0.88

Key Comparative Analysis

Compound 1083329-33-2: Pyridine Analogue
  • Structural Difference : Replaces pyrimidine with pyridine (one nitrogen vs. two in pyrimidine).
  • Implications: Reduced hydrogen-bonding capacity due to fewer nitrogen atoms. Similar benzyloxy and pyrrole groups suggest comparable lipophilicity .
Compound 1243204-92-3: Benzonitrile-Imidazole Hybrid
  • Structural Difference : Contains a nitrile group and methoxy-substituted benzene, with an imidazole ring.
  • Imidazole may participate in hydrogen bonding, unlike the pyrrole in the target compound. Methoxy group provides steric hindrance, possibly reducing metabolic stability .
Compound 173530-73-9: High-Similarity Imidazopyridine
  • Structural Difference : Features an imidazopyridine core, ethyl ester, and hydroxy group.
  • Implications: Imidazopyridine core shares aromaticity with pyrimidine but has a fused-ring system for enhanced planarity. Ethyl ester increases hydrophilicity but introduces susceptibility to hydrolysis. Hydroxy group enables hydrogen bonding, contrasting with the non-polar benzyloxy group in the target .

Property Comparison Table

Property Target Compound Pyridine Analogue Benzonitrile-Imidazole Imidazopyridine Ester
Core Heterocycle Pyrimidine (2N) Pyridine (1N) Benzene + imidazole Imidazopyridine (fused)
Key Functional Group Benzyloxy Benzyloxy Nitrile, methoxy Ethyl ester, hydroxy
logP (Predicted) ~3.5 (highly lipophilic) ~3.4 ~2.8 ~2.2
Hydrogen Bonding Moderate (pyrimidine N) Low (pyridine N) High (imidazole, nitrile) High (ester, hydroxy)
Metabolic Stability Likely stable Moderate Low (nitrile hydrolysis) Low (ester hydrolysis)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyrimidine, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis of pyrrole-pyrimidine hybrids often involves base-assisted cyclization or catalytic coupling. For example, substituent introduction (e.g., benzyloxy groups) can be achieved via nucleophilic aromatic substitution under alkaline conditions. Evidence from similar compounds suggests that reaction temperature (80–120°C), solvent choice (e.g., DMF or dioxane), and catalyst selection (e.g., alumina for N-substituted pyrroles ) significantly affect yields (46–63%) . Monitoring by TLC and purification via column chromatography with ethyl acetate/hexane gradients is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : To identify proton environments (e.g., benzyloxy CH2 at δ ~4.8–5.2 ppm, pyrrole protons at δ ~6.0–6.5 ppm) and carbon backbone .
  • HRMS : For molecular ion confirmation (e.g., [M+H]+ expected at m/z ~336.18) .
  • X-ray crystallography : For absolute configuration determination. SHELX software (SHELXL/SHELXS) is widely used for refinement, particularly for resolving torsional angles in heterocyclic systems .

Q. How can the benzyloxy protecting group be selectively removed without disrupting the pyrrole or pyrimidine rings?

  • Methodological Answer : Catalytic hydrogenation (H2/Pd-C in ethanol) is typically effective for benzyloxy deprotection. Alternatively, acidic conditions (e.g., TFA/DCM) may be used, but care must be taken to avoid protonating the pyrimidine nitrogen, which could alter reactivity. Monitoring via LC-MS is advised to confirm selective cleavage .

Advanced Research Questions

Q. How do computational docking studies predict the interaction of this compound with biological targets, and what are the limitations?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina or Glide) can model binding to targets like protein tyrosine phosphatases (PTPs). The pyrrole and pyrimidine moieties may engage in hydrophobic interactions, while the benzyloxy group could occupy allosteric pockets. Ligand Gaussian Binding Energy (LGFE) scores (e.g., −24 to −25 kcal/mol in similar compounds ) provide affinity estimates. Limitations include neglecting solvation effects and conformational flexibility, necessitating Molecular Dynamics (MD) simulations for refinement .

Q. What structure-activity relationships (SAR) govern the biological activity of derivatives with modified substituents?

  • Methodological Answer :

  • Benzyloxy group : Replacement with smaller alkoxy groups (e.g., methoxy) may reduce steric hindrance but decrease lipophilicity.
  • Pyrrole substituents : 2,5-Dimethyl groups enhance metabolic stability by hindering oxidation. Thiol or disulfide variants (e.g., SHP/SSP ) could improve metal-binding capacity.
  • Pyrimidine modifications : Adding electron-withdrawing groups (e.g., Cl, NO2) at position 4 may enhance electrophilicity for covalent binding.
    Systematic SAR requires synthesizing analogs and testing in enzyme inhibition assays (e.g., PTP1B for antidiabetic activity) .

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the benzyloxy CH2 and pyrimidine C2 can confirm connectivity. If crystallography is unavailable, DFT calculations (e.g., Gaussian) can predict NMR chemical shifts for comparison .

Q. What strategies address discrepancies between computational binding predictions and experimental assay results?

  • Methodological Answer :

  • False negatives in docking : Use ensemble docking with multiple protein conformations.
  • Solvation/entropy effects : Apply MM-PBSA/GBSA post-processing to docking poses.
  • Experimental validation : Perform Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding constants. For example, a compound predicted to bind PTP1B with LGFE −24 kcal/mol but showing weak activity in vitro may require scaffold optimization .

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